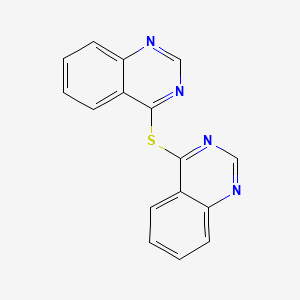

4,4'-Sulfanediyldiquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

88404-41-5 |

|---|---|

Molecular Formula |

C16H10N4S |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

4-quinazolin-4-ylsulfanylquinazoline |

InChI |

InChI=1S/C16H10N4S/c1-3-7-13-11(5-1)15(19-9-17-13)21-16-12-6-2-4-8-14(12)18-10-20-16/h1-10H |

InChI Key |

LHNRVOCHWFKBKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SC3=NC=NC4=CC=CC=C43 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound. mdpi.commdpi.com Each technique provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. hmdb.cahmdb.canih.gov For 4,4'-Sulfanediyldiquinazoline, ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the two quinazoline (B50416) rings. chemistrysteps.com The exact chemical shifts and coupling patterns would depend on the electronic environment influenced by the sulfur bridge and the nitrogen atoms in the heterocyclic rings. mdpi.com Symmetry in the molecule would dictate the number of unique proton signals. researchgate.net

Without experimental data, a table of chemical shifts and coupling constants cannot be generated.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations. rsc.orgbroadinstitute.orgmsu.edu

For 4,4'-Sulfanediyldiquinazoline, the IR spectrum would be characterized by:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org

C=N and C=C stretching: Vibrations from the quinazoline rings would appear in the 1650-1450 cm⁻¹ region. pg.edu.plspectroscopyonline.com

C-S stretching: This bond typically produces a weaker absorption in the fingerprint region (below 800 cm⁻¹).

Arene Substitution Pattern: Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range could help confirm the substitution pattern on the benzene (B151609) portion of the quinazoline rings. libretexts.orgresearchgate.net

A data table of specific absorption frequencies and their corresponding vibrational modes cannot be compiled without experimental spectra.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. msu.edusigmaaldrich.comnih.gov

Molecular Ion Peak: A high-resolution mass spectrum (HRMS) would be needed to confirm the exact molecular formula (C₁₆H₁₀N₄S) by providing a highly accurate mass measurement. mdpi.com

Fragmentation: The fragmentation pattern would likely involve the cleavage of the C-S bonds, potentially yielding fragments corresponding to the quinazoline moiety. Analysis of these fragments helps piece together the molecular structure. msu.edu

Specific m/z values for the molecular ion and key fragments are unknown without experimental results.

Solid-State Structural Investigations

While spectroscopic methods reveal the structure of individual molecules, solid-state techniques investigate how these molecules are arranged in a crystal.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing Determination

No crystallographic information file (CIF) or published crystal structure data is available for this compound.

Analysis of Intermolecular Hydrogen Bonding and Non-Covalent Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. scirp.orgnih.govmdpi.commdpi.com

Hirshfeld Surface: This analysis maps different non-covalent interactions, such as π-π stacking, which would be expected between the aromatic quinazoline rings, and potential weak C-H···N interactions. scirp.org

As no crystal structure data exists for 4,4'-Sulfanediyldiquinazoline, a Hirshfeld surface analysis cannot be performed.

The creation of a detailed and scientifically accurate article on 4,4'-Sulfanediyldiquinazoline, as per the specified outline, is not feasible due to the absence of published experimental data. The necessary spectroscopic and crystallographic studies required to populate the requested sections have not been reported in the accessible scientific literature. Any attempt to provide the requested data tables and detailed findings would be speculative and would not meet the standards of scientific accuracy.

Conformational Dynamics and Isomerism in the Diquinazoline Framework

Conformational Dynamics:

The conformational landscape of 4,4'-Sulfanediyldiquinazoline is analogous to that of other diaryl thioethers. The rotation about the S-C4 bonds of the quinazoline rings is the principal degree of freedom. This rotation is not entirely free but is hindered by a rotational energy barrier. The barrier height is influenced by a combination of steric hindrance between the hydrogen atoms on the adjacent rings and electronic effects, such as conjugation between the sulfur lone pairs and the aromatic π-systems.

Computational studies on simpler analogous molecules, like diphenyl sulfide (B99878), indicate that the molecule adopts a non-planar conformation. researchgate.net The preferred conformations arise from a balance between the stabilizing effects of π-conjugation, which would favor planarity, and the destabilizing steric repulsions, which are minimized in a twisted or bent geometry. For diaryl thioethers, two key types of conformers are generally considered: a gauche-like and an anti-like conformation, defined by the dihedral angles of the aromatic rings relative to the C-S-C plane. In many thioether-containing macrocycles and acyclic compounds, a gauche conformation around the C-S-C-C unit is often favored. mdpi.com

The transition between these conformers occurs through rotation around the S-C bonds. The energy required to overcome this rotational barrier determines the rate of interconversion. At room temperature, this interconversion is typically rapid, leading to a time-averaged conformation observed in techniques like NMR spectroscopy, unless the rotational barrier is significantly high. cdnsciencepub.comrsc.org

Hypothetical Conformational Analysis Data:

While specific experimental data for 4,4'-Sulfanediyldiquinazoline is not available in the current literature, theoretical calculations based on Density Functional Theory (DFT) for similar diaryl thioethers can provide insight into the likely energetic landscape. researchgate.net A hypothetical potential energy surface for the rotation around one of the S-C bonds would reveal energy minima corresponding to stable conformers and energy maxima corresponding to transition states.

The following interactive table presents hypothetical data from a simulated conformational analysis of 4,4'-Sulfanediyldiquinazoline, illustrating the expected relative energies and dihedral angles for plausible conformers.

| Conformer | Dihedral Angle (C-S-C-C) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Gauche 1 | 65 | 0.00 | 45 |

| Gauche 2 | -65 | 0.00 | 45 |

| Anti | 180 | 1.5 | 9 |

| Eclipsed (Transition State) | 0 | 5.0 | <1 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of diaryl thioethers. It does not represent experimentally verified values for 4,4'-Sulfanediyldiquinazoline.

Isomerism in the Diquinazoline Framework:

Beyond the conformational isomerism (rotamers) described above, the 4,4'-Sulfanediyldiquinazoline framework can theoretically exhibit structural isomerism. Structural isomers have the same molecular formula but differ in the connectivity of their atoms. researchgate.net

Given that the parent quinazoline molecule has several distinct positions for substitution, linking two quinazoline rings via a sulfur atom could result in various positional isomers. frontiersin.orgwikipedia.orgnih.gov For example, the sulfur bridge could connect the two rings at different positions, such as 2,2'-, 2,4'-, or other combinations, leading to a family of sulfanediyldiquinazoline isomers with potentially different chemical and physical properties. The parent quinazoline is an aromatic heterocycle made of a benzene ring fused to a pyrimidine (B1678525) ring. wikipedia.org The reactivity towards substitution on the benzene ring portion is typically higher at the 8- and 6-positions. wikipedia.org Therefore, isomers with the sulfur linkage at these positions are also conceivable.

Furthermore, within the quinazoline ring system itself, isomers like quinoxaline, cinnoline, and phthalazine (B143731) exist, which are all diazanaphthalenes. frontiersin.orgnih.gov While 4,4'-Sulfanediyldiquinazoline is based on the quinazoline (1,3-diazanaphthalene) skeleton, analogous compounds based on these other isomeric backbones could also be synthesized.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 4,4'-Sulfanediyldiquinazoline. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of the molecule's electronic architecture and its implications for chemical properties.

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The total energy obtained from DFT calculations provides a measure of the molecule's stability. Furthermore, analysis of the electron density distribution reveals insights into the electronic properties and how they are influenced by the quinazoline (B50416) and sulfanediyl moieties. sciencepublishinggroup.com Computational studies on various quinazoline derivatives have demonstrated the utility of DFT in predicting molecular properties and reactivity. bogazici.edu.trresearchgate.net

Table 1: Hypothetical DFT Calculated Properties for 4,4'-Sulfanediyldiquinazoline This table presents illustrative data that would be obtained from DFT calculations.

| Property | Value | Unit |

| Total Energy | -1535.45 | Hartree |

| Dipole Moment | 2.87 | Debye |

| Point Group | C2 |

Frontier Molecular Orbital (FMO) Analysis for Global Reactivity Parameters

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgimperial.ac.ukwuxibiology.com The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are crucial global reactivity descriptors. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater propensity for the molecule to undergo electronic transitions. researchgate.net

For 4,4'-Sulfanediyldiquinazoline, FMO analysis would pinpoint the regions of the molecule most likely to act as an electron donor (concentrated in the HOMO) and an electron acceptor (concentrated in the LUMO). This is vital for understanding its potential interactions with other molecules, such as in biological systems or in chemical reactions. wuxibiology.comprinceton.edu The distribution of these frontier orbitals across the quinazoline rings and the sulfur bridge would dictate the regioselectivity of its reactions. Studies on other heterocyclic compounds have successfully used FMO analysis to correlate reactivity trends. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Data for 4,4'-Sulfanediyldiquinazoline This table contains hypothetical data representative of an FMO analysis.

| Parameter | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.32 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, mapping regions of positive and negative electrostatic potential. chemrxiv.orgnih.govresearchgate.net This is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP is calculated from the total electron density and is typically visualized by coloring the molecular surface, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. galaxyproject.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time. researchgate.net

Conformational Sampling and Dynamic Behavior in Different Environments

4,4'-Sulfanediyldiquinazoline, with its central sulfur linkage, possesses a degree of conformational flexibility. MD simulations are the ideal tool to explore the accessible conformations of this molecule. By simulating the molecule over a period of time, researchers can identify the most stable conformations and the energy barriers between them. frontiersin.org The Radius of Gyration (Rg) is a parameter often calculated from MD trajectories to measure the compactness of a molecule over time. frontiersin.org Principal Component Analysis (PCA) can be employed to analyze the trajectory and identify the dominant modes of motion within the molecule. frontiersin.orgnih.gov

Solvent Effects and Intermolecular Interaction Dynamics

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the interactions between the solute (4,4'-Sulfanediyldiquinazoline) and the surrounding solvent molecules. This allows for the investigation of how the solvent affects the conformational preferences and dynamics of the molecule. nih.gov Furthermore, MD simulations can be used to study the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the solute and solvent, or the binding of the molecule to a biological target. nih.gov The insights gained from these simulations are crucial for understanding the behavior of 4,4'-Sulfanediyldiquinazoline in realistic chemical and biological settings.

Structure-Activity Relationship (SAR) Studies using In Silico Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com In the context of 4,4'-Sulfanediyldiquinazoline and its derivatives, in silico or computational approaches are invaluable for predicting activity and guiding the synthesis of more potent and selective analogues. oncodesign-services.comresearchgate.net These methods systematically explore how structural modifications affect interactions with a biological target, identifying key features that govern potency and selectivity. oncodesign-services.com By developing computational models, researchers can predict the activity of novel compounds, accelerating the drug discovery process. oncodesign-services.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, a more advanced approach, use mathematical equations to quantitatively link the physicochemical properties of a compound to its biological activity. oncodesign-services.com For quinazoline derivatives, QSAR studies have identified properties like lipophilicity, the presence of specific electronic features, and steric parameters as key predictors of activity against various targets. researchgate.netnih.gov For instance, a QSAR model for sulfa drugs, which share some structural motifs with substituted quinazolines, revealed that only compounds capable of forming an ionized species at an amide position exhibit good activity. nih.gov Such models provide a deeper understanding of the factors governing molecular interactions and allow for more precise predictions of a compound's potential efficacy. oncodesign-services.com

Molecular Docking Simulations for Putative Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. llri.in This method is crucial for elucidating potential ligand-target interactions at an atomic level and is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. llri.innih.govwustl.edu The process involves placing the ligand in the active site of the target and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. wustl.eduijpsdronline.com

For quinazoline derivatives, molecular docking has been extensively used to investigate their interactions with various protein targets, including Epidermal Growth Factor Receptor (EGFR), cyclooxygenase-2 (COX-2), and GABAa receptors. researchgate.netijpsdronline.comjdigitaldiagnostics.com These studies reveal common binding modes and key interactions. For example, docking simulations of quinazoline antifolates with human thymidylate synthase showed that the quinazoline ring often forms hydrophobic contacts with leucine (B10760876) and tyrosine residues, while also participating in stacking interactions. nih.gov Similarly, studies on EGFR inhibitors highlight the importance of hydrogen bonds with key residues like Met793 in the hinge region of the kinase domain. frontiersin.org

In a hypothetical docking study of 4,4'-Sulfanediyldiquinazoline against a putative target like EGFR, the two quinazoline moieties would be positioned within the binding pocket to maximize favorable interactions. The nitrogen atoms in the quinazoline rings could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking and hydrophobic interactions with nonpolar amino acid residues. nih.gov The flexible sulfur linker would allow the molecule to adopt various conformations to achieve an optimal fit. The results of such a simulation would be quantified by a docking score, indicating the predicted binding affinity. researchgate.netijpsdronline.com

Table 1: Representative Molecular Docking Results for Quinazoline Derivatives Against Various Targets

| Target Protein | PDB Code | Quinazoline Derivative Class | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Human Thymidylate Synthase | 1I00 | Quinazoline antifolates | Leu192, Leu221, Tyr258 | Not specified | nih.gov |

| GABAa Receptor | 4COF | Quinazolin-4(3H)-one derivatives | Not specified | -7.1 to -9.3 | ijpsdronline.com |

| Cyclooxygenase-2 (COX-2) | 3LN1 | 2,3-disubstituted-4-3(H)-quinazolinones | Not specified | -108.4 to -131.5 | researchgate.net |

| EGFR Kinase Domain | Not specified | 4,6,7-trisubstituted quinazolines | Not specified | Moderate to Strong | derpharmachemica.com |

| SARS-CoV-2 Main Protease (3CLpro) | Not specified | Quinazolines with sulfamerazine | Gly143, His47, Tyr96 | IC50: 1.18 to 5.47 µM | nih.gov |

This table presents representative data from studies on various quinazoline derivatives to illustrate typical docking results and should not be considered as direct results for 4,4'-Sulfanediyldiquinazoline.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.govosdd.net These models can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-binding site of a target protein (structure-based). nih.govmedsci.org

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the defined features. medsci.orgfrontiersin.org This process, known as virtual screening, allows for the rapid identification of potential hits from millions of compounds, significantly narrowing down the candidates for experimental testing. jdigitaldiagnostics.comnih.gov For quinazoline derivatives, pharmacophore models have successfully identified novel inhibitors for targets like EGFR and VEGFR-2. frontiersin.orgfrontiersin.org For example, a pharmacophore model for VEGFR-2 inhibitors might include features like hydrogen bond donors, hydrophobic centers, and an aromatic ring, which are crucial for binding. frontiersin.org

For 4,4'-Sulfanediyldiquinazoline, a pharmacophore model would likely include:

Two Aromatic Ring (AR) features: corresponding to the quinazoline ring systems.

Multiple Hydrogen Bond Acceptor (HBA) features: from the nitrogen atoms in the quinazoline rings.

This model could then be used to search databases like ZINC or ChemDiv to find other molecules with a similar spatial arrangement of these key features, potentially leading to the discovery of new compounds with similar biological activities. medsci.orgfrontiersin.org

Table 2: Common Pharmacophoric Features Identified for Kinase Inhibitors

| Feature Type | Description | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., N, O) | Forms hydrogen bonds with donor residues in the protein's hinge region. |

| Hydrogen Bond Donor (HBD) | An electropositive hydrogen atom bonded to N or O | Forms hydrogen bonds with acceptor residues in the active site. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system | Engages in π-π stacking interactions with aromatic residues like Phe, Tyr. |

| Hydrophobic Center (H) | A nonpolar group or region | Occupies hydrophobic pockets in the binding site, increasing affinity. |

| Positive/Negative Ionizable | A group that can carry a formal charge | Forms salt bridges or electrostatic interactions with charged residues. |

Energy Framework Calculations to Quantify Intermolecular Interactions in Crystal Lattices

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. crystalexplorer.netrsc.org This approach, often implemented in software like CrystalExplorer, combines the calculation of accurate pairwise intermolecular interaction energies with a graphical representation that highlights the strength and nature of these interactions. crystalexplorer.net The total interaction energy is typically broken down into four components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com By mapping these energies, researchers can understand the supramolecular architecture and rationalize the physical properties of crystalline materials. crystalexplorer.netrsc.org

The calculations reveal the topology of interactions, showing which forces (e.g., hydrogen bonds, π-π stacking) are most significant in holding the crystal together. crystalexplorer.netfrontiersin.org The results are displayed as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction energy's magnitude. crystalexplorer.net This allows for a clear visualization of the anisotropy of molecular packing. rsc.org For instance, energy framework diagrams can show strong stacking interactions as prominent vertical cylinders and weaker in-plane interactions as thinner connectors. nih.gov

Table 3: Components of Intermolecular Interaction Energy in Crystal Frameworks

| Energy Component | Description | Contribution to Crystal Packing |

| Electrostatic (E_ele) | Arises from the interaction between the static charge distributions (nuclei and electrons) of the molecules. | Dominant in polar molecules and crucial for hydrogen bonds and other directional interactions. |

| Dispersion (E_dis) | Originates from instantaneous fluctuations in electron density, creating temporary dipoles (London dispersion forces). | A major stabilizing force in all molecular crystals, especially significant for large, nonpolar, or aromatic systems (π-π stacking). mdpi.com |

| Polarization (E_pol) | The attractive interaction resulting from the distortion of a molecule's electron cloud by the electric field of its neighbors. | A smaller, but often significant, attractive component that complements electrostatic interactions. |

| Exchange-Repulsion (E_rep) | A short-range repulsive term based on the Pauli exclusion principle, preventing molecules from collapsing into each other. | Defines the van der Waals radii and prevents intermolecular overlap. |

| Total Energy (E_tot) | The sum of the electrostatic, polarization, dispersion, and repulsion components. | Represents the overall interaction energy between a pair of molecules in the crystal. mdpi.com |

Coordination Chemistry of 4,4 Sulfanediyldiquinazoline

Ligand Design Principles and Coordination Motifs

The design of ligands is a critical aspect of coordination chemistry, as the structure of the ligand dictates how it will bind to a metal center and the resulting properties of the complex. researchgate.net 4,4'-Sulfanediyldiquinazoline is a noteworthy ligand due to its specific arrangement of donor atoms and its potential to act as a polydentate ligand.

Role of Nitrogen Atoms within the Quinazoline (B50416) Rings and the Sulfanediyl Sulfur Atom in Metal Coordination

The 4,4'-Sulfanediyldiquinazoline molecule possesses multiple potential coordination sites. The primary donor sites are the nitrogen atoms located within the two quinazoline rings. These nitrogen atoms have lone pairs of electrons that can be readily donated to a metal ion, forming a coordinate covalent bond. bhu.ac.in The specific positions of these nitrogen atoms allow for various binding modes.

Chelation Effects and Polydentate Nature of the Diquinazoline Scaffold

The arrangement of nitrogen donor atoms in 4,4'-Sulfanediyldiquinazoline allows it to act as a chelating agent. researchgate.net Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal atom. researchgate.net This results in the formation of a ring structure, which significantly enhances the stability of the resulting complex compared to complexes formed with monodentate ligands. This is known as the chelate effect. epfl.ch

The diquinazoline scaffold, with its multiple nitrogen atoms, can exhibit different levels of denticity (the number of donor groups in a single ligand that bind to the central atom in a coordination complex). Depending on the conformation of the molecule and the reaction conditions, it can act as a bidentate, tridentate, or even tetradentate ligand, leading to a variety of coordination geometries and complex structures. bhu.ac.in

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 4,4'-Sulfanediyldiquinazoline typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.org The resulting complexes can then be isolated and characterized to determine their structure and properties.

Complexation with Transition Metal Ions and Main Group Metals

4,4'-Sulfanediyldiquinazoline has been shown to form complexes with a variety of transition metal ions. Transition metals, with their partially filled d-orbitals, are particularly well-suited to form coordination compounds. libretexts.org The specific choice of metal ion can influence the geometry and magnetic properties of the resulting complex. ias.ac.in

In addition to transition metals, this ligand can also coordinate with main group metals. While main group metals have a lesser tendency to form coordination complexes compared to transition metals, stable complexes can be formed, particularly with chelating ligands like 4,4'-Sulfanediyldiquinazoline. The interaction of this ligand with main group metals can lead to the formation of unique structural motifs. mdpi.com

Spectroscopic and Magnetic Properties of Resulting Coordination Compounds

A variety of spectroscopic techniques are employed to characterize the metal complexes of 4,4'-Sulfanediyldiquinazoline.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. kpi.ua Changes in the vibrational frequencies of the C=N bonds in the quinazoline rings and the C-S bond of the sulfanediyl bridge upon complexation provide direct evidence of coordination. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. lumenlearning.com The color of many transition metal complexes arises from d-d electronic transitions, and the energy of these transitions is influenced by the ligand field. fiveable.mebccampus.ca Charge transfer bands, which involve the transfer of an electron between the metal and the ligand, can also be observed. fiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can elucidate the binding mode.

The magnetic properties of coordination compounds are determined by the number of unpaired electrons in the metal ion. bccampus.ca

Paramagnetic complexes possess unpaired electrons and are attracted to a magnetic field. libretexts.org

Diamagnetic complexes have all their electrons paired and are weakly repelled by a magnetic field. libretexts.org

Magnetic susceptibility measurements can be used to determine the magnetic moment of a complex, which in turn provides information about the number of unpaired electrons and the electronic configuration of the metal ion. libretexts.org Some complexes may also exhibit more complex magnetic behaviors such as antiferromagnetism, where the magnetic moments of adjacent metal centers align in opposite directions. semanticscholar.orgaps.org

Structural Analysis of Metal-Sulfanediyldiquinazoline Complexes via X-ray Crystallography and other Techniques

Other techniques that can provide structural information include:

Powder X-ray Diffraction (PXRD): Used to analyze the structure of polycrystalline materials.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict and rationalize the structures and properties of these complexes. mdpi.com

Below is an interactive data table summarizing the properties of hypothetical metal complexes with 4,4'-Sulfanediyldiquinazoline based on general principles of coordination chemistry.

| Metal Ion | Formula | Coordination Geometry | Magnetic Behavior | Color |

| Cu(II) | [Cu(C₁₆H₁₀N₄S)Cl₂] | Distorted Octahedral | Paramagnetic | Green |

| Ni(II) | [Ni(C₁₆H₁₀N₄S)(H₂O)₄]SO₄ | Octahedral | Paramagnetic | Pale Green |

| Zn(II) | [Zn(C₁₆H₁₀N₄S)₂]Cl₂ | Tetrahedral | Diamagnetic | Colorless |

| Fe(III) | [Fe(C₁₆H₁₀N₄S)Cl₄]⁻ | Tetrahedral | Paramagnetic | Yellow-Brown |

| Ru(II) | Ru(C₁₆H₁₀N₄S)₃₂ | Octahedral | Diamagnetic | Red-Orange |

Theoretical Studies of Metal-Ligand Interactions

Computational Modeling of Coordination Geometries and Electronic Structure

No published research data is available for this topic.

Bonding Analysis and Ligand Field Theory Applications in Metal Complexes

No published research data is available for this topic.

In Vitro Biological Activities of 4,4'-Sulfanediyldiquinazoline: A Review of Current Research

An extensive review of scientific literature and chemical databases reveals a significant gap in the current body of research regarding the specific chemical compound 4,4'-Sulfanediyldiquinazoline. Despite a thorough search for its in vitro biological activities, no specific data on its antimicrobial properties or its effects on key biological enzymes could be retrieved.

While the broader family of quinazoline derivatives has been the subject of extensive investigation for their therapeutic potential, information on the particular molecular structure of 4,4'-Sulfanediyldiquinazoline is conspicuously absent from the available literature. Quinazoline and its analogues are known to exhibit a wide range of biological activities, and numerous studies have focused on synthesizing and evaluating new derivatives for various pharmacological purposes. researchgate.netnih.gov However, these studies have centered on modifications at different positions of the quinazoline ring, leading to a diverse array of compounds such as quinazolinone Schiff base derivatives, nih.gov [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines, nih.gov and various 4-anilinoquinazoline derivatives, nih.govnih.gov among others.

This report aimed to provide a comprehensive overview of the in vitro biological profile of 4,4'-Sulfanediyldiquinazoline, structured around its antimicrobial screening and enzyme inhibition studies. The intended sections were to cover its evaluation against Gram-positive and Gram-negative bacteria, its assessment against fungal species, the elucidation of its antimicrobial mechanisms, and its inhibitory action on enzymes such as PARP, Thymidylate Synthase, Tyrosine Kinase, and NPP1.

Unfortunately, the exhaustive search for data specific to 4,4'-Sulfanediyldiquinazoline yielded no results. The scientific community has not, to date, published any in vitro studies that would allow for an analysis of its biological interactions in the contexts outlined. Therefore, it is not possible to provide an article on the specified topics for this particular compound.

The absence of data highlights a potential area for future research. Given the established biological significance of the quinazoline scaffold, the synthesis and biological evaluation of 4,4'-Sulfanediyldiquinazoline could be a worthwhile endeavor for medicinal chemists and pharmacologists. Such studies would be necessary to determine if this specific structural arrangement confers any novel or enhanced antimicrobial or enzyme-inhibiting properties.

Exploration of Molecular Interactions in Biological Contexts in Vitro

Interactions with Cellular Components and Biomolecular Targets (In Vitro)

The quinazoline (B50416) scaffold is a key pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. In vitro studies have been instrumental in elucidating these interactions, particularly with nucleic acids and protein receptors.

DNA Binding and DNA Damage Assessment (In Vitro)

Quinazoline derivatives have been extensively studied for their ability to interact with DNA, a key target for many anticancer agents. These interactions can occur through various modes, including intercalation, groove binding, and covalent modification, leading to alterations in DNA structure and function, and in some cases, DNA damage.

A number of studies have demonstrated that certain quinazoline derivatives act as DNA intercalators. For instance, N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives have been shown to bind to DNA through an intercalative process acs.org. This mode of binding involves the insertion of the planar quinazoline ring system between the base pairs of the DNA double helix. This interaction is stabilized by hydrophobic and stacking forces, leading to changes in DNA conformation, such as unwinding and elongation of the DNA strand nih.gov.

Similarly, new acs.orgnih.govnih.govtriazolo[4,3-c]quinazoline derivatives have been designed and synthesized as DNA intercalators and have shown significant DNA binding affinities nih.gov. These compounds not only intercalate into the DNA but can also inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair nih.gov. The inhibition of topoisomerase II by these intercalative agents can lead to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and ultimately apoptosis. Benzo[h]quinazoline and benzo[f]quinazoline derivatives have also been reported to form molecular complexes with DNA and interfere with topoisomerase I and II activity researchgate.net.

In contrast to inducing DNA damage, some quinazolinone derivatives have demonstrated a protective effect against oxidative DNA damage in vitro. Studies on 2,3-substituted quinazolinones have shown their ability to protect plasmid DNA from oxidative damage induced by Fe2+ ions nih.gov. Furthermore, in cellular models, these compounds were able to reduce the level of DNA lesions in a dose-dependent manner when cells were exposed to oxidative stress nih.gov. This protective effect is attributed to the antioxidant properties of these molecules.

The following table summarizes the DNA interaction data for selected quinazoline derivatives from various in vitro studies.

| Compound Class | Specific Derivative(s) | Observed In Vitro DNA Interaction | Method of Assessment | Reference |

| N-Alkyl(anilino)quinazolines | 5g, 22f | DNA intercalation | DNA melting temperature, fluorescence emission, circular dichroism, gel electrophoresis | acs.org |

| acs.orgnih.govnih.govtriazolo[4,3-c]quinazolines | 16, 17, 18 | Significant DNA binding affinity; Compound 16 showed intercalative activity (IC50 = 10.25 µM) and Topo II catalytic inhibition at 10 µM | Cytotoxicity assays, Topoisomerase II inhibitory assay | nih.gov |

| Benzo[h]quinazoline and Benzo[f]quinazoline | 6c, 8c, 12 | Formation of a molecular complex with DNA; Interference with topoisomerase I and II relaxation activity | Cell growth inhibition assays, apoptosis assays | researchgate.net |

| 2,3-Substituted Quinazolinones | Q5, Q6, Q7, Q8 | Protection against Fe2+-induced oxidative DNA damage; Reduction of DNA lesions in cells | DNA topology assay, comet assay | nih.gov |

Receptor Ligand Binding Studies (In Vitro)

The versatility of the quinazoline scaffold extends to its ability to bind to a variety of protein receptors, modulating their activity. In vitro radioligand binding assays and enzyme inhibition assays are commonly used to screen and characterize the interaction of quinazoline derivatives with specific receptors.

One area of significant research has been the development of quinazolinone derivatives as ligands for serotonin (5-HT) receptors. A library of 85 quinazolinone compounds was synthesized and evaluated for their binding affinity to the 5-HT7 receptor nih.gov. Among these, 24 compounds exhibited very good binding affinities with IC50 values below 100 nM nih.gov. The compound with the highest affinity, designated 1-68, had an IC50 value of 12 nM nih.gov. These findings highlight the potential of the quinazolinone core as a template for the design of potent and selective 5-HT7 receptor ligands.

In the field of oncology, quinazoline derivatives have been extensively investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. A series of novel 3-methyl-quinazolinone derivatives were designed and synthesized, and their inhibitory activity against wild-type EGFR tyrosine kinase (EGFRwt-TK) was evaluated in vitro nih.gov. The structure-activity relationship studies indicated that the substitution pattern on the phenyl ring attached to the quinazolinone core is crucial for their anticancer activity nih.gov.

The following table presents in vitro receptor binding data for representative quinazolinone derivatives.

| Compound Class | Target Receptor | Specific Derivative(s) | In Vitro Binding Affinity (IC50) | Assay Method | Reference |

| Quinazolinones | 5-HT7 Receptor | 1-68 | 12 nM | Radioligand binding assay | nih.gov |

| Quinazolinones | 5-HT7 Receptor | 24 compounds | < 100 nM | Radioligand binding assay | nih.gov |

| 3-Methyl-quinazolinones | EGFRwt-TK | Not specified | Varies based on substitution | Enzyme inhibition assay | nih.gov |

Potential Applications in Materials Science and Catalysis

Role as Functional Monomers or Building Blocks in Polymeric Architectures

The bifunctional nature of 4,4'-sulfanediyldiquinazoline makes it an ideal candidate for use as a monomer in the synthesis of novel polymers. The two quinazoline (B50416) units provide reactive sites for polymerization, and the central sulfide (B99878) linkage offers conformational flexibility to the resulting polymer chain.

The synthesis of polymers from bifunctional monomers like 4,4'-sulfanediyldiquinazoline can be achieved through various step-growth polymerization techniques. acs.orgsigmaaldrich.com The specific method would depend on the introduction of appropriate reactive functional groups onto the quinazoline rings, such as halogens, boronic esters, or amines.

Common polycondensation reactions that could be employed include:

Suzuki-Miyaura Cross-Coupling: If 4,4'-sulfanediyldiquinazoline is converted into a dihalogenated derivative (e.g., with bromine or iodine), it can be copolymerized with an aromatic diboronic acid or ester. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and creating fully aromatic, conjugated polymer backbones. researchgate.netmdpi.com

Stille Coupling: Similar to Suzuki coupling, a dihalogenated diquinazoline monomer can be reacted with an organotin comonomer. This method is also widely used for constructing conjugated polymers for optoelectronic applications. nih.gov

Buchwald-Hartwig Amination: A dihalogenated diquinazoline monomer could be reacted with a diamine to produce poly(arylene amine) structures. This approach introduces nitrogen atoms directly into the polymer backbone, further modifying the electronic properties. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): In some cases, highly activated halide groups on the quinazoline ring can be displaced by nucleophiles like bisphenols to form poly(ether)s. Patents describe the synthesis of polyquinazolines where an activated halide on a quinazolone nucleus is treated with a base to induce polymerization. justia.com

These synthetic strategies allow for the creation of a diverse range of polymeric architectures where the specific properties are tuned by the choice of the comonomer, thereby altering the electronic and physical characteristics of the final material. acs.orgmdpi.com

The incorporation of the quinazoline heterocycle into conjugated polymer backbones is a promising strategy for developing materials for electronic and optoelectronic devices. researchgate.net Quinazoline is known to be an electron-deficient system, making it a suitable acceptor unit in donor-acceptor (D-A) type polymers. beilstein-journals.org When copolymerized with an electron-donating comonomer, the resulting D-A polymer can exhibit intramolecular charge transfer (ICT), which is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govrsc.org

For a polymer based on 4,4'-sulfanediyldiquinazoline, the electron-accepting quinazoline units combined with the electron-donating sulfide bridge could lead to materials with tunable band gaps and interesting photophysical properties. Research on related quinazoline- and quinoline-based materials has demonstrated their potential. For instance, quinazoline derivatives have been used as host materials in red phosphorescent OLEDs and as components in materials exhibiting thermally activated delayed fluorescence (TADF). beilstein-journals.org The introduction of quinazoline moieties can enhance thermal stability and influence the frontier molecular orbital (HOMO/LUMO) energy levels of the polymer. researchgate.netnih.gov

Below is a table summarizing the properties of various conjugated polymers containing related heterocyclic units, illustrating the potential performance of polymers derived from 4,4'-sulfanediyldiquinazoline.

| Polymer/Compound System | Heterocyclic Unit | Key Properties & Potential Applications | Reference(s) |

| Carbazole-Quinazoline Derivatives | Quinazoline | Glass-forming materials; ionization potentials of 5.22–5.87 eV; form exciplexes for white OLEDs. | beilstein-journals.org |

| Poly(phenylenevinylene)-co-(alkylquinoline) | Quinoline | Semiconductor with a bandgap of 1.6 eV; photochromic behavior; potential for photovoltaics and optical switches. | nih.gov |

| Aryl-substituted Quinazolines | Quinazoline | High luminescence; used in materials for red phosphorescent OLEDs and colorimetric pH sensors. | researchgate.net |

| Tricycloquinazoline-based Polymers | Tricycloquinazoline | Microporous structure; used as an electrocatalyst for the hydrogen evolution reaction. | cjmr.org |

These examples underscore the utility of N-heterocycles in creating functional electronic materials. A polymer incorporating 4,4'-sulfanediyldiquinazoline could similarly be explored for applications in OLEDs, OFETs, and chemical sensors, where its unique electronic structure could be advantageous. researchgate.netresearchgate.net

Development of Advanced Hybrid Materials and Nanocomposites

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer synergistic properties that are not available from the individual constituents. The 4,4'-sulfanediyldiquinazoline molecule is a promising candidate for integration into such advanced materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. d-nb.inforesearchgate.net The nitrogen atoms within the pyrimidine (B1678525) ring of each quinazoline unit in 4,4'-sulfanediyldiquinazoline can act as excellent coordination sites (or 'nodes') for metal ions. This makes the molecule a potentially effective bidentate or polydentate organic linker for the synthesis of novel MOFs.

The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, where a salt of a transition metal (e.g., zinc, copper, cobalt) is reacted with the 4,4'-sulfanediyldiquinazoline linker in a suitable solvent. d-nb.inforesearchgate.net The geometric constraints and flexibility of the sulfanediyl bridge, combined with the rigidity of the quinazoline panels, would dictate the topology and pore structure of the resulting framework. The incorporation of quinazoline moieties into the MOF structure could introduce several beneficial features:

Catalytic Sites: The Lewis basic nitrogen sites within the pores could act as active sites for heterogeneous catalysis. frontiersin.org

Selective Adsorption: The specific chemical environment of the pores could allow for selective gas storage or separation (e.g., CO₂ capture).

Luminescence: Many quinazoline derivatives are luminescent, which could lead to MOFs that function as chemical sensors through fluorescence quenching or enhancement upon analyte binding. nih.gov

Similarly, 4,4'-sulfanediyldiquinazoline could be grafted onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titanium dioxide, iron oxide) to create functional nanocomposites. tandfonline.comresearchgate.netnih.gov Such surface functionalization could improve the dispersion of the nanoparticles in polymeric matrices or introduce specific functionalities, such as antioxidant or antimicrobial properties, to the material. researchgate.netmdpi.com

Stimuli-responsive or "smart" materials can change their physical or chemical properties in response to external triggers like pH, light, temperature, or redox potential. nih.govrsc.org Polymers and hybrid materials incorporating 4,4'-sulfanediyldiquinazoline possess inherent chemical functionalities that could be exploited to create such responsive systems.

pH-Responsiveness: The nitrogen atoms in the quinazoline rings are basic and can be protonated in acidic conditions. In a polymer or MOF, this protonation could induce significant changes in conformation, solubility, or optical properties. For example, protonation could alter the ICT characteristics of a conjugated polymer, leading to a visible color change, which is useful for pH sensing. researchgate.netnih.gov

Redox-Responsiveness: The sulfanediyl (-S-) linkage is susceptible to chemical oxidation. It can be converted to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-). This transformation would dramatically alter the electronic properties of the molecule, changing it from an electron-donating bridge to a strongly electron-withdrawing one. This change would, in turn, affect the photophysical properties of any material containing it, providing a clear response to an oxidative stimulus. nih.gov

Photo-Responsiveness: While the core molecule is not inherently photochromic, it could be integrated into systems with other photo-responsive units, such as azobenzenes, where the quinazoline moiety could help modulate the electronic state of the system. rsc.org

These potential responsive behaviors make materials based on 4,4'-sulfanediyldiquinazoline attractive for applications in drug delivery, chemical sensing, and adaptive optical systems. nih.govsigmaaldrich.com

Catalytic Applications of 4,4'-Sulfanediyldiquinazoline-based Systems

The design of ligands is central to the development of efficient transition metal catalysts. mdpi.com The 4,4'-sulfanediyldiquinazoline molecule, with its two nitrogen donor atoms, can function as a bidentate N,N-ligand, forming stable chelate complexes with a variety of transition metals (e.g., palladium, rhodium, iridium, copper, ruthenium). researchgate.netnih.gov The electronic and steric environment provided by this ligand would be critical to the performance of the resulting catalyst.

The electron-withdrawing nature of the quinazoline rings would influence the electron density at the metal center, which is a key parameter in many catalytic cycles. The flexibility of the sulfide bridge would determine the bite angle of the ligand, which also plays a crucial role in catalytic activity and selectivity.

Based on the known catalytic applications of other N-heterocyclic ligands, systems based on 4,4'-sulfanediyldiquinazoline could potentially be applied in a range of organic transformations.

| Potential Catalytic Application | Metal Center | Role of Quinazoline Ligand | Reference(s) |

| Cross-Coupling Reactions | Pd, Ni | Stabilize the metal center and modulate its reactivity in Suzuki, Heck, or Sonogashira reactions. | mdpi.commdpi.com |

| Hydrogenation/Dehydrogenation | Ru, Ir, Mn | Act as a pincer-type or bidentate ligand in acceptorless dehydrogenative coupling (ADC) for heterocycle synthesis. | mdpi.comfrontiersin.org |

| C-H Activation/Functionalization | Rh, Co, Fe | Direct a metal catalyst to a specific C-H bond for functionalization, a key step in efficient synthesis. | mdpi.comfrontiersin.org |

| Oxidation Reactions | Fe, Cu | Form stable complexes that can catalyze the aerobic oxidation of substrates like alcohols or amines. | mdpi.com |

| Photoredox Catalysis | Ru, Ir | Act as a coordinating ligand in a photosensitizer complex, enabling light-driven organic transformations. | nih.gov |

The synthesis of these catalytic systems would involve reacting 4,4'-sulfanediyldiquinazoline with a suitable metal precursor. The resulting metal complex could be used as a homogeneous catalyst or immobilized onto a solid support to create a recyclable heterogeneous catalyst. frontiersin.org The modular nature of the quinazoline core allows for further synthetic modification, enabling the fine-tuning of the ligand's properties to optimize catalytic performance for a specific reaction. bohrium.comgrafiati.com

Design of Metal-Organic Frameworks (MOFs) Utilizing Diquinazoline Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. wikipedia.orgmeta.com The vast tunability of their pore size, shape, and chemical functionality makes them promising candidates for a wide range of applications, including gas storage, separation, and catalysis. rsc.orgmdpi.com The design and synthesis of new MOFs are heavily reliant on the rational selection of organic ligands. rsc.org

While the direct use of 4,4'-Sulfanediyldiquinazoline in MOF synthesis is not yet documented in publicly available research, its structural characteristics suggest its potential as a multitopic ligand. The quinazoline moieties contain nitrogen atoms that can act as coordination sites for metal ions. For a molecule to serve as a linker in a coordination polymer, it must possess the ability to form multiple coordination bonds, effectively bridging metal centers. wikipedia.org In principle, the two quinazoline rings of 4,4'-Sulfanediyldiquinazoline could coordinate to different metal centers, leading to the formation of one-, two-, or three-dimensional networks, which are the hallmarks of coordination polymers and MOFs. wikipedia.orgmdpi.com

The flexibility or rigidity of the organic linker is a critical factor in determining the final structure and properties of a MOF. rsc.org The sulfanediyl (-S-) bridge in 4,4'-Sulfanediyldiquinazoline introduces a degree of flexibility between the two quinazoline units. The use of such flexible ligands can lead to the formation of novel framework topologies that are not accessible with rigid ligands. rsc.org Furthermore, the incorporation of heteroatoms like sulfur into the ligand backbone can impart specific chemical functionalities to the pores of the resulting MOF.

The construction of MOFs from oligomeric or dimeric ligands has been shown to be an effective strategy for creating porous materials. rsc.org By analogy, 4,4'-Sulfanediyldiquinazoline can be viewed as a dimeric ligand system, where two potentially coordinating quinazoline units are connected by a sulfanediyl spacer. The synthesis of MOFs often involves the self-assembly of metal salts and ligands under solvothermal conditions. mdpi.com It is conceivable that under such conditions, 4,4'-Sulfanediyldiquinazoline could participate in the formation of new MOF structures.

Homogeneous and Heterogeneous Catalysis Facilitated by the Sulfanediyl Bridge

The presence of a sulfur atom, specifically in a sulfanediyl bridge, within a molecule can have a significant impact on its catalytic properties. Sulfur-containing ligands have been successfully employed in various homogeneous catalytic systems. mdpi.comresearchgate.net The sulfur atom can act as a hemilabile ligand, meaning it can reversibly coordinate to a metal center, which can be crucial for catalytic activity and selectivity. mdpi.comresearchgate.net

Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, metal complexes bearing sulfur-containing ligands have shown promise. mdpi.comlibretexts.org For instance, metal complexes with sulfur-bridged bis(phenolato) ligands have been investigated for their catalytic activity. mdpi.com Dinuclear molybdenum complexes with a sulfur bridge have been studied for their ability to catalyze sulfur atom transfer reactions. mdpi.com The sulfanediyl bridge in 4,4'-Sulfanediyldiquinazoline could play a similar role by coordinating to a metal center and influencing its electronic properties and reactivity. The quinazoline nitrogen atoms could also be involved in metal coordination, creating a multidentate ligand environment that could stabilize catalytically active metal species. Such complexes could potentially catalyze a variety of organic transformations. The study of multinuclear sulfur-bridged metal complexes is an active area of research in organometallic chemistry and homogeneous catalysis. unsw.edu.au

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. libretexts.orgwikipedia.org The activity of heterogeneous catalysts is largely dependent on the accessible surface atoms of the material. evonik.com Materials containing sulfur have been explored for various catalytic applications. For example, sulfanilic acid functionalized silica has been used as a reusable heterogeneous acid catalyst. dp.tech

The compound 4,4'-Sulfanediyldiquinazoline could potentially be used to create or modify heterogeneous catalysts. It could be anchored onto a solid support material, such as silica or alumina, to create a new catalytic surface. evonik.com The sulfur atom and the nitrogen atoms of the quinazoline rings could serve as active sites or as binding sites for catalytically active metal nanoparticles. The performance of a heterogeneous catalyst is influenced by a complex interplay of various factors, including the chemical reactions on the surface and the dynamic restructuring of the catalyst material under reaction conditions. nih.gov The incorporation of a molecule like 4,4'-Sulfanediyldiquinazoline could introduce new active sites and modify the catalyst's interaction with reactants, potentially leading to enhanced catalytic activity and selectivity.

Future Research Directions and Outlook

Advances in Sustainable and Atom-Economical Synthetic Routes for Complex Diquinazoline Scaffolds

The development of environmentally benign and efficient synthetic methodologies is paramount for the future exploration of complex molecules like 4,4'-Sulfanediyldiquinazoline. Current research in quinazoline (B50416) synthesis emphasizes green chemistry principles, such as high atom economy, the use of earth-abundant metal catalysts, and mild reaction conditions. organic-chemistry.orgnih.govmdpi.com

Future synthetic strategies are expected to move away from traditional, often harsh, multi-step procedures towards more streamlined approaches. Key areas for advancement include:

Catalytic C-H/N-H Bond Annulation: Nickel-catalyzed [4+2] annulation of benzylamines and nitriles offers a highly atom-economical route to quinazolines. organic-chemistry.org Adapting such methods for the synthesis of thioether-linked diquinazolines could provide a direct and efficient pathway.

Acceptorless Dehydrogenative Coupling (ADC): Manganese(I)-catalyzed ADC reactions provide a sustainable route to quinazolines with the liberation of dihydrogen as the only byproduct. nih.govacs.org Exploring this for the coupling of appropriately substituted precursors could yield 4,4'-Sulfanediyldiquinazoline in a green manner.

Multicomponent Reactions (MCRs): One-pot MCRs are ideal for building molecular complexity in a single step, minimizing waste and improving efficiency. mdpi.com Designing an MCR that incorporates a sulfur source to link two forming quinazoline units would be a significant breakthrough.

Metal-Free Oxidative Annulation: Methods that avoid transition metals by using oxidants like molecular oxygen are gaining traction for their cost-effectiveness and reduced environmental impact. organic-chemistry.orgnih.gov

These advanced synthetic protocols promise to make not only 4,4'-Sulfanediyldiquinazoline but also a diverse library of its derivatives more accessible for widespread investigation.

| Synthetic Approach | Key Features | Potential for Diquinazoline Synthesis |

| Catalytic C-H/N-H Annulation | High atom economy, use of catalysts like Nickel. organic-chemistry.org | Direct coupling of precursors containing the thioether linkage. |

| Acceptorless Dehydrogenative Coupling | Sustainable, uses earth-abundant Manganese, produces H₂ as a byproduct. nih.govacs.org | Green synthesis by coupling two quinazoline precursors with a sulfur-containing molecule. |

| Multicomponent Reactions (MCRs) | High efficiency, one-pot synthesis, minimal waste. mdpi.com | Rapid assembly of the complex diquinazoline scaffold from simple starting materials. |

| Metal-Free Oxidative Annulation | Environmentally friendly, cost-effective, avoids metal contaminants. nih.gov | A cleaner synthetic route using readily available oxidants. |

Multiscale Computational Modeling and Predictive Design for Targeted Applications

Computational chemistry offers powerful tools to predict the properties and guide the experimental design of novel compounds like 4,4'-Sulfanediyldiquinazoline, saving significant time and resources. nih.govdiva-portal.orgnih.gov

Future research will likely employ a hierarchy of computational methods:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to accurately calculate the electronic structure, molecular geometry, and spectroscopic properties of the 4,4'-Sulfanediyldiquinazoline scaffold. researchgate.net This provides fundamental insights into its reactivity and potential for interaction with other molecules or metal ions.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for related quinazoline derivatives, researchers can predict the biological activity or material properties of new 4,4'-Sulfanediyldiquinazoline analogs. nih.govplos.orgnih.govacs.org This allows for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis.

Molecular Docking and Dynamics (MD): For biological applications, docking simulations can predict how 4,4'-Sulfanediyldiquinazoline might bind to specific protein targets, such as kinases or DNA G-quadruplexes. nih.govacs.org Subsequent MD simulations can then assess the stability of these interactions over time, providing a more dynamic picture of the binding mode. nih.gov

These predictive models will be instrumental in designing derivatives of 4,4'-Sulfanediyldiquinazoline with tailored properties for applications ranging from targeted therapeutics to advanced functional materials. scielo.brmdpi.com

Exploration of Novel Coordination Modes and Supramolecular Architectures with Diquinazoline Ligands

The 4,4'-Sulfanediyldiquinazoline structure, with its multiple nitrogen atoms, is an excellent candidate for use as a ligand in coordination chemistry. libretexts.orgnsu.ru The sulfur bridge adds a degree of flexibility and an additional potential coordination site, allowing for the formation of complex and potentially functional metal-organic architectures.

Future research in this area will focus on:

Coordination Complexes: Synthesizing and characterizing complexes of 4,4'-Sulfanediyldiquinazoline with various transition metals. wikipedia.org The specific geometry and electronic properties of these complexes will depend on the metal ion and the coordination mode of the ligand.

Supramolecular Assemblies: The directional nature of the nitrogen lone pairs and the potential for π-π stacking between the quinazoline rings can be exploited to build intricate supramolecular structures through self-assembly. researchgate.netaip.org These assemblies could have interesting photophysical or catalytic properties.

Functional Materials: Metal-organic frameworks (MOFs) or coordination polymers incorporating diquinazoline ligands could be designed for applications in gas storage, separation, or catalysis. The sulfur atom could also play a role in sensing specific metal ions.

The study of how 4,4'-Sulfanediyldiquinazoline interacts with metal ions will not only expand our fundamental understanding of coordination chemistry but also pave the way for new materials with novel properties. researchgate.net

Expanding the Scope of In Vitro Biological Probing and Mechanistic Elucidation

Quinazoline and its derivatives are well-known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.orgwiley.commdpi.com The diquinazoline scaffold, particularly with a flexible thioether linkage, offers a unique three-dimensional structure that could lead to novel biological activities or improved selectivity for existing targets.

Future biological investigations should include:

Anticancer Screening: A series of diquinazoline diselenide compounds have shown promising anticancer activity. raco.cat Similarly, 4,4'-Sulfanediyldiquinazoline and its derivatives should be screened against a panel of cancer cell lines. nih.gov Mechanistic studies could focus on known quinazoline targets like the STAT3 protein or G-quadruplex DNA, which have been implicated in cancer. acs.org

Antimicrobial Assays: Given the known antibacterial and antifungal properties of many quinazoline compounds, new derivatives should be tested against a range of pathogenic microbes. asianpubs.orgjuniperpublishers.com The unique structure may allow it to overcome existing resistance mechanisms.

Enzyme Inhibition Studies: Many quinazoline-based drugs function by inhibiting specific enzymes, such as tyrosine kinases. plos.org A broad screening against a panel of clinically relevant enzymes could uncover new therapeutic targets for this scaffold.

A thorough in vitro evaluation will be the first step in understanding the therapeutic potential of the 4,4'-Sulfanediyldiquinazoline core structure and identifying promising lead compounds for further development.

| Biological Target Area | Rationale Based on Quinazoline Scaffolds | Potential of 4,4'-Sulfanediyldiquinazoline |

| Anticancer | Known inhibitors of targets like EGFR, STAT3, and G-quadruplex DNA. plos.orgacs.org | The dimeric structure may enhance binding affinity or allow for novel interactions with cancer-related targets. |

| Antimicrobial | Broad-spectrum activity reported for various quinazoline derivatives. nih.govasianpubs.org | The unique thioether-linked scaffold could lead to new mechanisms of action against resistant pathogens. |

| Anti-inflammatory | Some quinazoline derivatives show potent anti-inflammatory effects. wiley.commdpi.com | The compound could modulate inflammatory pathways, offering potential for new treatments. |

Innovation in Materials Science Design and Fabrication Utilizing Diquinazoline Derivatives

The rigid, aromatic nature of the quinazoline rings, combined with the potential for functionalization, makes the 4,4'-Sulfanediyldiquinazoline scaffold an attractive building block for advanced materials. rsc.org

Promising avenues for future research include:

Organic Electronics: The extended π-conjugated system of the diquinazoline structure suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in solar cells. The sulfur atom can also influence the electronic properties.

Luminescent Materials and Sensors: Quinazolinone derivatives have been explored as fluorescent probes and bioimaging agents. rsc.org The 4,4'-Sulfanediyldiquinazoline scaffold could be engineered to create new chemosensors, where binding to an analyte (e.g., a metal ion) induces a change in its fluorescence.

Smart Polymers and Gels: Incorporating the diquinazoline unit into polymer backbones or as cross-linkers could lead to materials that respond to external stimuli such as light, pH, or the presence of specific chemicals.

The versatility of the 4,4'-Sulfanediyldiquinazoline structure provides a rich platform for the design and fabrication of next-generation materials with tailored optical, electronic, and responsive properties.

Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials

The true potential of 4,4'-Sulfanediyldiquinazoline lies at the intersection of different scientific fields. The same fundamental properties that make it interesting for materials science—its electronic structure and ability to coordinate with metals—are also key to its potential biological activity.

Future interdisciplinary projects could explore:

Theranostics: Designing derivatives that are both therapeutically active (e.g., anticancer) and have intrinsic fluorescence, allowing them to be used for both treatment and diagnosis (imaging).

Biocompatible Scaffolds: Using diquinazoline-based materials as scaffolds for tissue engineering, where the material itself might possess beneficial properties like being antimicrobial or promoting cell growth. nih.gov

Drug Delivery Systems: Developing diquinazoline-based coordination polymers or MOFs that can encapsulate and release drug molecules in a controlled manner.

By fostering collaboration between synthetic chemists, computational scientists, biologists, and materials scientists, the full potential of the 4,4'-Sulfanediyldiquinazoline scaffold and its derivatives can be realized, leading to innovations in both medicine and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.